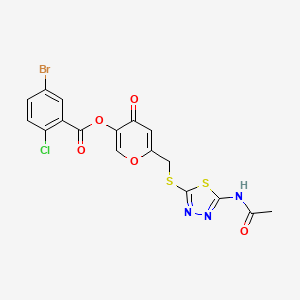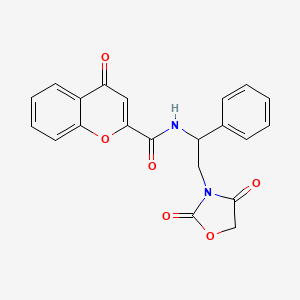
N-(2-(2,4-dioxooxazolidin-3-il)-1-feniletil)-4-oxo-4H-cromen-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Characterisation of Chromene Derivatives
The synthesis of chromene derivatives has been a subject of interest due to their significant biological activities. Paper discusses the synthesis of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which are designed as potential ligands for human adenosine receptors. The synthesis involved two different amidation methods, utilizing either conventional heating or microwave irradiation. The structural elucidation of these compounds was achieved through NMR, MS spectroscopy, and X-ray crystallography, providing valuable insights into their molecular geometry and conformation, which are crucial for understanding ligand-receptor interactions.
Multicomponent Synthesis and Biological Activities
In paper , a novel approach to synthesizing 4H-chromene-3-carboxamide derivatives is presented. The synthesis was performed under solvent-free conditions using ceric ammonium nitrate (CAN) and involved a Knoevenagel-Michael reaction. The resulting compounds were characterized by NMR, HR-MS, and UV-Vis spectroscopy. These derivatives exhibited solvatochromic properties, and their antibacterial activities were assessed against both Gram-positive and Gram-negative organisms. Notably, compounds 4k and 4l showed promising antibacterial activity. Additionally, the antioxidant potential of these compounds was evaluated using the DPPH method, with several compounds demonstrating strong activity.
Antimicrobial Activity of Thiazolidin-3-yl-benzothiazole Derivatives
The antimicrobial properties of a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides are explored in paper . These compounds were synthesized and tested against a variety of bacterial and fungal species, including pathogens and food contaminants. The study found that all synthesized compounds exhibited potent antimicrobial activity, with compound 4d showing the best efficacy. Docking studies were also performed to understand the relationship between the antimicrobial activity and the molecular properties of these compounds.
Comprehensive Analysis
The comprehensive analysis of "N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-oxo-4H-chromene-2-carboxamide" would involve a detailed study of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly discuss this specific compound, they offer valuable methodologies and insights into the synthesis and characterization of related chromene derivatives, which could be applied to the compound . The synthesis analysis would likely involve similar amidation methods and characterization techniques as described in the papers. The molecular structure analysis would benefit from the data obtained through spectroscopy and crystallography. Chemical reactions analysis would focus on the reactivity of the compound under various conditions, and the physical and chemical properties analysis would encompass solvatochromism, antibacterial, and antioxidant activities, as demonstrated by the related compounds in the studies.
Aplicaciones Científicas De Investigación
Terapia contra el cáncer e inhibición de p300/CBP
La acetilación y desacetilación de las histonas desempeñan un papel crucial en la regulación de la expresión genética. Las enzimas histona acetiltransferasa (HAT) e histona desacetilasa (HDAC) están involucradas en este proceso. Entre ellas, p300/CBP (proteína de unión a E1A de 300 kDa y proteína de unión a CREB) son miembros clave de la familia HAT. Participan en la progresión del ciclo celular, el crecimiento celular, la diferenciación y el desarrollo .
N-(2-(2,4-dioxooxazolidin-3-il)-1-feniletil)-4-oxo-4H-cromen-2-carboxamida: se ha diseñado basado en simulaciones de dinámica molecular del compuesto líder A-485. Pertenece a una serie de nuevos derivados espirocíclicos de cromano. Cabe destacar que el compuesto B16 ha mostrado una prometedora actividad antitumoral al inhibir la proliferación de células de cáncer de próstata resistentes a enzalutamida (22Rv1) con un valor de IC50 de 96 nM. Además, los compuestos B16 – P2 exhiben perfiles farmacocinéticos generales favorables y mejor inhibición del crecimiento tumoral que A-485 en un modelo de xenotrasplante in vivo .
Terapias combinadas y efectos sinérgicos
Los investigadores pueden explorar la combinación de este compuesto con fármacos anticancerígenos existentes o inmunoterapias. Evaluar los efectos sinérgicos podría conducir a regímenes de tratamiento más efectivos.
En resumen, This compound es prometedor en terapia contra el cáncer, epigenética, desarrollo de fármacos y más allá. Sus aplicaciones multifacéticas justifican una mayor investigación y validación en estudios preclínicos y clínicos . Si necesita información más detallada o tiene alguna otra pregunta, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-16-10-18(29-17-9-5-4-8-14(16)17)20(26)22-15(13-6-2-1-3-7-13)11-23-19(25)12-28-21(23)27/h1-10,15H,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDGPOJWOCUZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

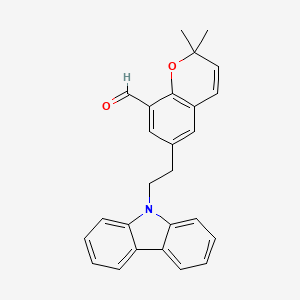
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)
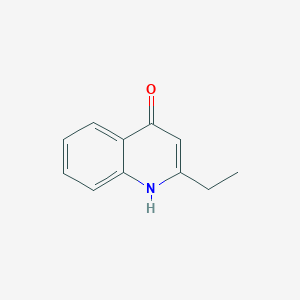
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)
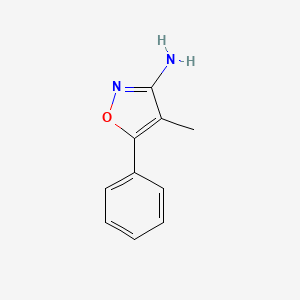

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)
![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)
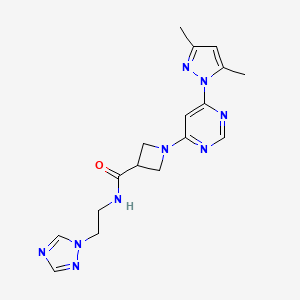
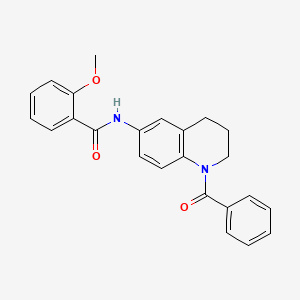
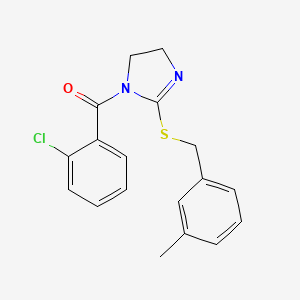
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
